![molecular formula C16H17NO2 B1335087 3-(Benzo[1,3]dioxol-5-yl)-3-phenylpropylamin CAS No. 330833-79-9](/img/structure/B1335087.png)
3-(Benzo[1,3]dioxol-5-yl)-3-phenylpropylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine is a compound that can be considered a derivative of benzylamine, which is a structural motif present in many pharmaceutically active compounds. Benzylamines are of significant interest due to their prevalence in medicinal chemistry and their potential applications in various therapeutic areas .
Synthesis Analysis
The synthesis of benzylamine derivatives can be achieved through several methods. One such method involves the direct amination of benzyl alcohols using a homogeneous iron complex as a catalyst. This process, known as the borrowing hydrogen methodology, allows for the production of secondary and tertiary benzylamines, including those with complex substituents such as the benzo[1,3]dioxol moiety . Another approach to synthesizing related structures involves the N-acylation of 3-(3,4-dimethoxyphenyl)-propylamine with aralkanecarboxylic acid chlorides followed by a Bischler-Napieralski ring closure to yield 1-aralkyl-dihydro-2-benzazepines .
Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS). These methods provide detailed information about the molecular framework and the substitution pattern of the synthesized compounds .
Chemical Reactions Analysis
Benzylamine derivatives can undergo various chemical reactions, including protection reactions, bromination, and nucleophilic substitution, to yield intermediates that are useful in pharmaceutical and organic material synthesis. The presence of functional groups such as the benzo[1,3]dioxol moiety can influence the reactivity and the outcome of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives, including those with the benzo[1,3]dioxol moiety, can be influenced by their molecular structure and substituents. For instance, the antioxidation behavior of tris(phenylamino) benzene derivatives has been evaluated, showing that the substitution pattern significantly affects their antioxidation behavior, which is an important property for potential antioxidant applications . Additionally, the luminescent properties of compounds can be studied to understand their potential use in optoelectronic applications, as demonstrated by the analysis of yttrium benzene dicarboxylates .
Wissenschaftliche Forschungsanwendungen
Aromastoff in Lebensmitteln
Die Verbindung 3-(Benzo[1,3]dioxol-5-yl)-3-phenylpropylamin wurde als Aromastoff identifiziert, der für die Verwendung in bestimmten Lebensmittelkategorien bestimmt ist. Sie wird chemisch synthetisiert und es ist nicht bekannt, dass sie natürlich vorkommt .
Antikrebsforschung
Es gibt Forschungsergebnisse, die auf das Potenzial von 3-(Benzo[1,3]dioxol-5-yl)-Derivaten in der Krebstherapie hinweisen. Eine Reihe von Verbindungen mit diesem Baustein wurden synthetisiert und auf ihre Antikrebsaktivität gegen verschiedene Krebszelllinien untersucht .
Duftstoffsynthese
Diese Verbindung wurde auch bei der Synthese von Duftstoffen verwendet. Insbesondere war sie an der Hydrodechlorierungsreaktion zur Synthese von Helional®, einem Duftstoff, beteiligt .
Arzneimittelentwicklung und QSAR-Studien
Im Bereich der Arzneimittelentwicklung wurden substituierte Cinnamide entworfen, die den Benzo[1,3]dioxol-5-yl-Baustein enthalten. QSAR-Studien (Quantitative Structure-Activity Relationship) haben diese Struktur als Werkzeug zur Entwicklung potenterer Medikamente genutzt .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-9-8-14(12-4-2-1-3-5-12)13-6-7-15-16(10-13)19-11-18-15/h1-7,10,14H,8-9,11,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAENRSAIJLBRNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCN)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389694 |
Source


|
| Record name | 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
330833-79-9 |
Source


|
| Record name | 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


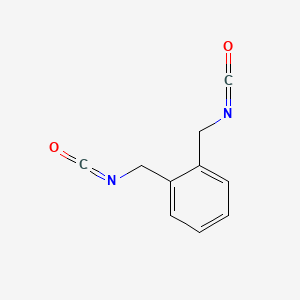

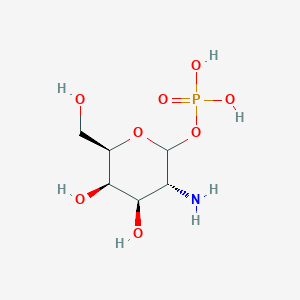
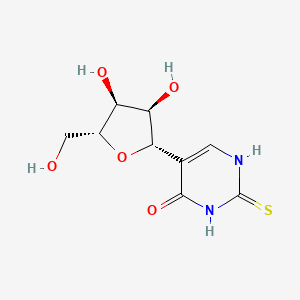
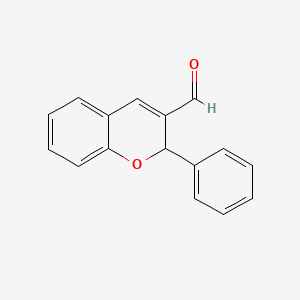
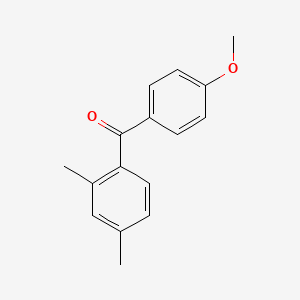
![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)



![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)

